![molecular formula C10H7ClN2OS B11709953 (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorophenyl group, a sulfanylidene group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Properties
Molecular Formula |
C10H7ClN2OS |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
InChI Key |
HSAIZKCQBWCNNP-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709870.png)
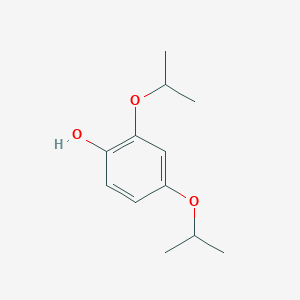
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)
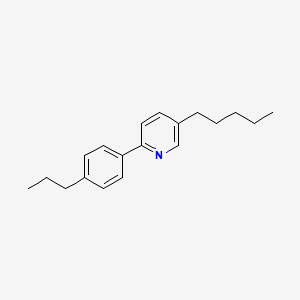
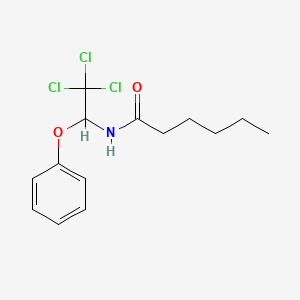
![(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11709914.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)
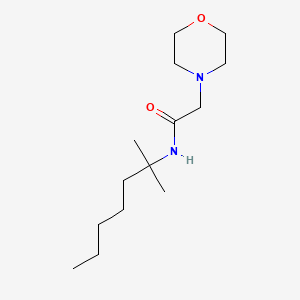
![Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate](/img/structure/B11709928.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
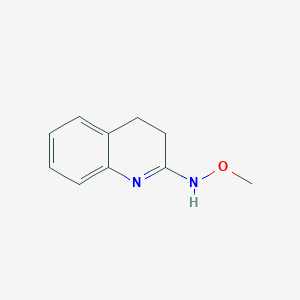
![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
